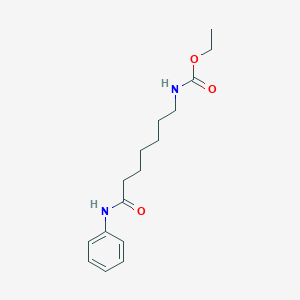

Ethyl (7-anilino-7-oxoheptyl)carbamate

Description

Ethyl (7-anilino-7-oxoheptyl)carbamate is a compound belonging to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industry.

Properties

CAS No. |

651767-89-4 |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

ethyl N-(7-anilino-7-oxoheptyl)carbamate |

InChI |

InChI=1S/C16H24N2O3/c1-2-21-16(20)17-13-9-4-3-8-12-15(19)18-14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3,(H,17,20)(H,18,19) |

InChI Key |

KFBAYMRATPHIKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCCCCCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7-anilino-7-oxoheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of aniline with ethyl chloroformate in the presence of a base, followed by the addition of 7-oxoheptanoic acid. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-anilino-7-oxoheptyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted carbamates .

Scientific Research Applications

Ethyl (7-anilino-7-oxoheptyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of ethyl (7-anilino-7-oxoheptyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable complexes with their active sites. It can also modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (7-anilino-7-oxoheptyl)carbamate include:

Ethyl carbamate: Known for its use in medicinal applications and as a solvent.

Methyl carbamate: Commonly used in agricultural chemicals.

Phenyl carbamate: Utilized in the synthesis of pharmaceuticals and polymers

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in both research and industrial applications .

Biological Activity

Ethyl (7-anilino-7-oxoheptyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to interact with various biological targets. The compound's structure can be represented as follows:

This structure allows for interactions with enzymes and receptors, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes with their active sites. This interaction can disrupt normal enzymatic functions, leading to potential therapeutic effects against diseases where these enzymes are overactive .

Receptor Modulation: this compound may also modulate receptor activity by binding to specific receptor sites. This binding can influence cellular signaling pathways, potentially altering physiological responses.

Enzyme Inhibition Assays

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. A summary of the findings from recent studies is presented in Table 1.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Histone Deacetylases (HDACs) | 25 | Moderate inhibition |

| Acetylcholinesterase (AChE) | 46.35 | Moderate inhibition |

| Butyrylcholinesterase (BChE) | 50 | Moderate inhibition |

These results indicate that the compound has a notable capacity to inhibit key enzymes involved in various biological processes, including neurodegeneration and cancer progression.

Case Study: HDAC Inhibition

A significant study focused on the development of novel HDAC inhibitors included this compound as one of the compounds tested. The research highlighted its potential in treating cancers by inducing cell cycle arrest and apoptosis in leukemia cell lines . The study found that the compound's ability to inhibit HDACs correlated with increased acetylation of histones, leading to altered gene expression patterns conducive to anti-cancer activity.

Applications in Medicine

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Cancer Treatment: Its role as an HDAC inhibitor positions it as a candidate for cancer therapies, particularly in hematological malignancies.

- Neurodegenerative Disorders: The inhibition of AChE and BChE suggests potential use in treating conditions like Alzheimer's disease.

- Antiparasitic Research: Collaborative studies have investigated this compound's efficacy against parasitic diseases, contributing to the development of new treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.